Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
Description
Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based small molecule characterized by a benzyl group at the 1-position, a 3,4-difluorophenyl substituent at the 4-position, and an ethyl ester at the 3-position. The 3,4-difluorophenyl moiety is notable for its electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding compared to non-fluorinated or mono-fluorinated analogs .
Properties
Molecular Formula |
C20H21F2NO2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H21F2NO2/c1-2-25-20(24)17-13-23(11-14-6-4-3-5-7-14)12-16(17)15-8-9-18(21)19(22)10-15/h3-10,16-17H,2,11-13H2,1H3 |
InChI Key |
BNWRLMNUUKDFDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine backbone is typically constructed via:
- Michael Addition-Cyclization : Reaction of α,β-unsaturated esters with aminomalonate derivatives. For example, ethyl acrylate reacts with diethyl aminomalonate in the presence of a base (e.g., K$$2$$CO$$3$$) to form a pyrrolidine-3-carboxylate intermediate.
- 1,3-Dipolar Cycloaddition : Azomethine ylides (generated from sarcosine and aldehydes) reacting with dipolarophiles like ethyl acrylate.
Functionalization Steps
- Benzylation : Introduction of the benzyl group via alkylation using benzyl bromide or chloride under basic conditions (e.g., NaH or K$$2$$CO$$3$$).
- Aryl Substitution : The 3,4-difluorophenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a boronic acid derivative.
Detailed Synthetic Protocol
Stepwise Synthesis
Step 1: Pyrrolidine-3-carboxylate Formation
- Reagents : Diethyl aminomalonate (1.2 eq), ethyl acrylate (1 eq), K$$2$$CO$$3$$ (2 eq)
- Conditions : Reflux in ethanol (12 h, 78°C).
- Yield : ~65–70% (crude).
Step 2: Benzylation
- Reagents : Benzyl bromide (1.5 eq), NaH (1.2 eq)
- Conditions : THF, 0°C to RT, 6 h.
- Workup : Aqueous extraction with MTBE, drying (Na$$2$$SO$$4$$), and solvent evaporation.
- Yield : ~80–85%.
Step 3: 3,4-Difluorophenyl Coupling
- Reagents : 3,4-Difluorophenylboronic acid (1.2 eq), Pd(PPh$$3$$)$$4$$ (5 mol%), K$$3$$PO$$4$$ (3 eq)
- Conditions : DMF/H$$_2$$O (4:1), 100°C, 24 h.
- Purification : Column chromatography (hexane/EtOAc 7:3).
- Yield : ~50–60%.
Optimization Data
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent for Cyclization | Ethanol vs. THF | 65 vs. 45 | |
| Catalyst for Coupling | Pd(OAc)$$2$$ vs. Pd(PPh$$3$$)$$_4$$ | 40 vs. 60 | |
| Temperature for Benzylation | 0°C vs. RT | 70 vs. 85 |
Alternative Routes
- One-Pot Tandem Reactions : Combining cyclization and benzylation in a single step using microwave irradiation (e.g., 150°C, 30 min), though yields remain suboptimal (~40%).
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (theoretical approach; no experimental data available).
Validation and Characterization
- Purity : HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) confirms ≥95% purity.
- Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.32–7.25 (m, 5H, Ar-H), 6.95–6.85 (m, 2H, Ar-F), 4.20 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.75 (s, 2H, NCH$$_2$$Ph).
- MS (ESI) : m/z 386.2 [M+H]$$^+$$.
Industrial Scalability Considerations
- Cost-Efficiency : Ethanol and MTBE are preferred for extraction due to low cost and ease of recovery.
- Safety : Avoid LiAlH$$4$$ (used in related reductions); substitute with NaBH$$4$$/TFA systems.
Chemical Reactions Analysis
Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the ester group to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Fluorination Patterns
(a) Trans Ethyl 1-Benzyl-4-(2-Fluorophenyl)Pyrrolidine-3-Carboxylate (CAS 874990-49-5)
- Substituent : Single fluorine at the phenyl 2-position.
- Molecular Formula: C₂₀H₂₂FNO₂.
- Molecular Weight : 327.39 g/mol.
- Physical Properties : Density = 1.166 g/cm³ (predicted), boiling point = 403.6°C (predicted), pKa = 7.61 .
- The lower molecular weight and fluorine count may also decrease lipophilicity .
(b) (3S,4R)-1-Benzyl-4-Hydroxypyrrolidine-3-Carboxylate (CAS 849935-75-7)
- Substituent : Hydroxyl group at the 4-position instead of a difluorophenyl group.
- Molecular Formula: C₁₅H₁₉NO₃.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability. The absence of fluorine diminishes electron-withdrawing effects, possibly altering reactivity or metabolic pathways .
(c) GSK 2141795 (NSC 767034)
- Substituent : 3,4-Difluorophenyl group (shared with the target compound) but within a distinct scaffold (pyrazole-furan carboxamide).
- Molecular Formula : C₁₈H₁₆Cl₂F₂N₄O₂.
- Classification : Pan-AKT inhibitor.
- Key Insights : The 3,4-difluorophenyl group in GSK 2141795 contributes to target binding and metabolic stability, suggesting similar advantages for the target compound in drug design contexts .
Stereochemical and Conformational Variations
- Example Compound from EP 4374877 A2 : A derivative synthesized from (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride and 2,3-difluorobenzaldehyde features a 2,3-difluorophenyl group and a fused pyrrolo-pyridazine core .
- Key Differences : The 2,3-difluorophenyl substitution (vs. 3,4-difluoro in the target compound) alters electronic distribution and steric interactions. The fused heterocyclic core may enhance rigidity, impacting binding affinity in biological systems .
Biological Activity
Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound classified as a pyrrolidine derivative. This compound features a unique structure characterized by a pyrrolidine ring with a benzyl substituent and a difluorophenyl group. Its molecular formula is and it has a molecular weight of 345.4 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various signaling pathways by binding to enzymes or receptors, thereby altering their activity. The exact mechanisms remain under investigation, but the compound is thought to influence cellular processes significantly.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Initial studies suggest that derivatives of this compound could possess anti-inflammatory effects, potentially comparable to established anti-inflammatory agents like diclofenac. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly affect potency .
- Neuroprotective Effects : There are indications that pyrrolidine derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrrolidine derivatives to assess differences in biological activity:
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory | TBD |
| Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | Structure | Moderate anti-inflammatory | TBD |
| Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Structure | Low anti-inflammatory | TBD |
Note: "TBD" indicates that specific IC50 values are yet to be determined through ongoing research.
Study on Anti-inflammatory Properties
A study published in MDPI highlighted the synthesis of novel compounds similar to this compound and their evaluation for anti-inflammatory activity. Compounds were tested against COX enzymes, revealing significant inhibitory effects with some derivatives demonstrating IC50 values as low as 0.02 µM for COX-2 inhibition .
Neuroprotective Studies
Research conducted on related pyrrolidine compounds indicated potential neuroprotective effects in animal models of neurodegeneration. These studies assessed the ability of these compounds to reduce oxidative stress markers and improve cognitive function in treated subjects .
Q & A
Q. What are the common synthetic routes for Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate?
The compound is typically synthesized via multi-step reactions involving:
- Pyrrolidine ring formation : Starting from chiral precursors like (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride, followed by benzylation and functionalization with 3,4-difluorophenyl groups using reductive amination or coupling reactions .
- Diastereomer resolution : As seen in related compounds, chromatographic separation of diastereomers (e.g., using ethyl 1-benzyl-4-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)pyrrolidine-3-carboxylate) ensures stereochemical purity. Subsequent hydrogenolysis (Pd(OH)₂/C, EtOH) removes protecting groups like N-benzyl .
Q. Which purification techniques are effective for isolating this compound?
- Hydrogenolysis : Efficient removal of benzyl groups under H₂ with palladium catalysts (e.g., Pd(OH)₂/C in ethanol) preserves the pyrrolidine core while eliminating protective groups .
- Chromatography : Normal-phase silica gel or reverse-phase HPLC is critical for separating stereoisomers and byproducts, especially when synthesizing enantiopure derivatives .
Q. How is the compound characterized structurally?
- X-ray crystallography : Resolves absolute stereochemistry and confirms solid-state dimerization via O···π-hole tetrel bonding interactions, as demonstrated in structurally similar triazole derivatives .
- Spectroscopy : ¹H/¹³C NMR and IR verify functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and substitution patterns. Mass spectrometry (ESI-MS) confirms molecular weight .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
- Chiral auxiliaries : Use of (R)- or (S)-configured precursors (e.g., (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester) ensures enantioselective synthesis .
- Dynamic kinetic resolution : In cases of racemization, optimizing reaction conditions (e.g., temperature, solvent polarity) can bias equilibrium toward desired stereoisomers .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
- Multi-technique validation : Cross-validate NMR assignments with X-ray data to address discrepancies in peak assignments. For example, unexpected NOE correlations in NMR may indicate conformational flexibility, which can be corroborated by crystallographic disorder .
- Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic signatures (e.g., ¹³C chemical shifts) and rationalize intermolecular interactions observed in crystallography .
Q. What computational methods predict the compound’s reactivity or binding interactions?
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock. For example, fluorophenyl groups may engage in halogen bonding with active-site residues .
- Molecular Electrostatic Potential (MEP) surfaces : Identify electrophilic/nucleophilic regions to predict reactivity in nucleophilic acyl substitution or hydrogen bonding .
Q. What are the limitations in pharmacological profiling of this compound?
- Toxicity data gaps : Ecological and toxicological properties are often unstudied, as noted in safety data sheets of analogous compounds. Preliminary assays (e.g., Ames test, cytotoxicity screening) are recommended before in vivo studies .
- Metabolic stability : Fluorine substitution may improve metabolic resistance, but in vitro liver microsome assays are needed to confirm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
